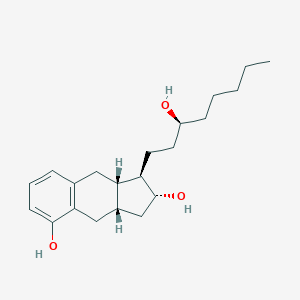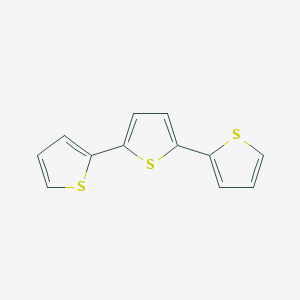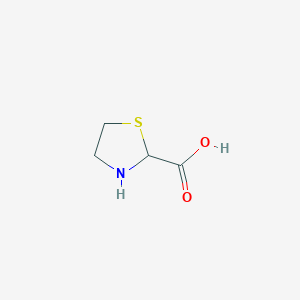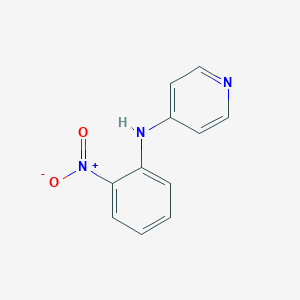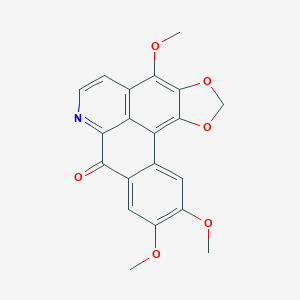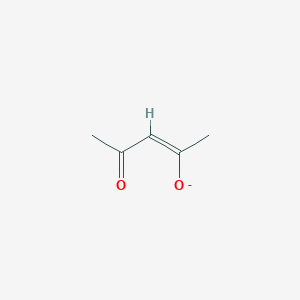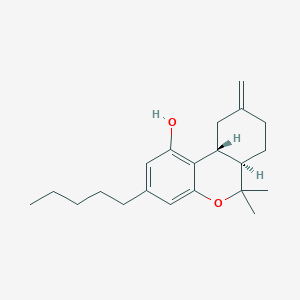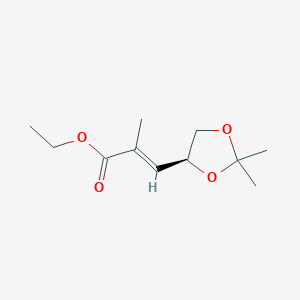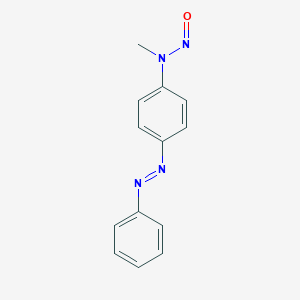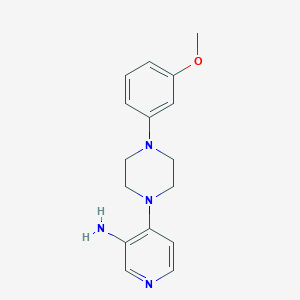![molecular formula C20H28O2S2 B107088 1,4-Ethanonaphthalene-6,9(4H)-dione, 1,4a,5,8a-tetrahydro-4,5,7,10-tetramethyl-5,10-bis[(methylthio)methyl]- CAS No. 16265-89-7](/img/structure/B107088.png)
1,4-Ethanonaphthalene-6,9(4H)-dione, 1,4a,5,8a-tetrahydro-4,5,7,10-tetramethyl-5,10-bis[(methylthio)methyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Ethanonaphthalene-6,9(4H)-dione, 1,4a,5,8a-tetrahydro-4,5,7,10-tetramethyl-5,10-bis[(methylthio)methyl]- is a synthetic compound that has gained attention in scientific research due to its unique properties. This compound is commonly referred to as ETMTM and is used in various scientific applications, including biochemical research and drug discovery.
Mécanisme D'action
ETMTM works by inhibiting the activity of certain enzymes and proteins in the body. Specifically, it has been shown to inhibit the activity of various kinases, which are enzymes that play a key role in cell signaling and regulation. By inhibiting these enzymes, ETMTM can disrupt the growth and proliferation of cancer cells and reduce inflammation in the body.
Effets Biochimiques Et Physiologiques
ETMTM has been shown to have a number of biochemical and physiological effects in the body. It has been shown to reduce the activity of certain enzymes and proteins, which can lead to reduced inflammation and the inhibition of cancer cell growth. Additionally, it has been shown to have antioxidant properties, which can help protect the body against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using ETMTM in lab experiments is its ability to selectively inhibit certain enzymes and proteins. This makes it a useful tool for studying the role of these enzymes in various biological processes. However, one limitation of using ETMTM is its potential toxicity, which can make it difficult to use in certain experiments.
Orientations Futures
There are a number of potential future directions for research involving ETMTM. One area of interest is the development of new drugs based on the structure of ETMTM. Additionally, researchers may continue to study the mechanism of action of ETMTM in order to better understand its effects on the body. Finally, there may be opportunities to explore the use of ETMTM in other scientific applications, such as environmental monitoring or materials science.
Méthodes De Synthèse
ETMTM is synthesized through a multi-step process that involves the reaction of naphthalene with various reagents, including sulfuric acid and methyl iodide. The resulting product is then purified using various techniques, including column chromatography and recrystallization.
Applications De Recherche Scientifique
ETMTM has been extensively studied in scientific research due to its potential applications in drug discovery. It has been shown to have anti-cancer, anti-inflammatory, and anti-microbial properties, making it a promising candidate for the development of new drugs.
Propriétés
Numéro CAS |
16265-89-7 |
|---|---|
Nom du produit |
1,4-Ethanonaphthalene-6,9(4H)-dione, 1,4a,5,8a-tetrahydro-4,5,7,10-tetramethyl-5,10-bis[(methylthio)methyl]- |
Formule moléculaire |
C20H28O2S2 |
Poids moléculaire |
364.6 g/mol |
Nom IUPAC |
1,3,5,9-tetramethyl-3,9-bis(methylsulfanylmethyl)tricyclo[6.2.2.02,7]dodeca-5,11-diene-4,10-dione |
InChI |
InChI=1S/C20H28O2S2/c1-12-9-13-14-7-8-18(2,17(22)19(14,3)10-23-5)15(13)20(4,11-24-6)16(12)21/h7-9,13-15H,10-11H2,1-6H3 |
Clé InChI |
YGALRCQOXIFYJC-UHFFFAOYSA-N |
SMILES |
CC1=CC2C3C=CC(C2C(C1=O)(C)CSC)(C(=O)C3(C)CSC)C |
SMILES canonique |
CC1=CC2C3C=CC(C2C(C1=O)(C)CSC)(C(=O)C3(C)CSC)C |
Synonymes |
1,4a,5,8a-Tetrahydro-4,5,7,10-tetramethyl-5,10-bis[(methylthio)methyl]-1,4-ethanonaphthalene-6,9(4H)-dione |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



